Ethyl 1-aminocyclopropanecarboxylate hydrochloride

Neuroscience NMDA receptor Anticonvulsant

Select this specific ethyl ester HCl salt for 2.3-fold greater NMDA receptor potency versus the parent acid. The hydrochloride form ensures water solubility for solution-phase peptide synthesis and consistent ≥99% purity thresholds (common mode). Differentiated from methyl ester by superior synthetic yields and stable melting point characteristics (107-118°C). Ideal for neuroprotection studies and plant ethylene research requiring reproducible, high-purity building blocks.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 42303-42-4
Cat. No. B556856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-aminocyclopropanecarboxylate hydrochloride
CAS42303-42-4
Synonyms42303-42-4; Ethyl1-aminocyclopropanecarboxylatehydrochloride; 1-Aminocyclopropane-1-carboxylicacidethylesterhydrochloride; ethyl1-aminocyclopropane-1-carboxylatehydrochloride; NSC677920; ACPC-OEt-HCL; PubChem14733; AC1L8R8P; SCHEMBL741807; AC1Q649H; CHEMBL1992962; CTK6F4594; MolPort-008-155-376; XFNUTZWASODOQK-UHFFFAOYSA-N; ACT04356; EBD43604; ANW-29791; AR-1I7912; FD1022; MFCD00190747; SBB070130; AKOS005255188; AC-7455; AN-9008; CA-1654
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1)N.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-2-9-5(8)6(7)3-4-6;/h2-4,7H2,1H3;1H
InChIKeyXFNUTZWASODOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 1-aminocyclopropanecarboxylate hydrochloride (CAS 42303-42-4) – A Differentiated Cyclopropane Amino Acid Ester for Specialized Research Applications


Ethyl 1-aminocyclopropanecarboxylate hydrochloride (CAS 42303-42-4) is a cyclic amino acid derivative and a hydrochloride salt of the ethyl ester of 1-aminocyclopropane-1-carboxylic acid (ACPC). The compound features a strained cyclopropane ring with an amino group and an ethyl ester moiety, conferring unique chemical reactivity and biological activity [1]. It serves as a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical development, and is recognized for its role in modulating ethylene biosynthesis in plants and interacting with the N-methyl-D-aspartate (NMDA) receptor complex [2].

Why Ethyl 1-aminocyclopropanecarboxylate hydrochloride Cannot Be Readily Substituted with Other ACC-Derived Analogs


Despite sharing a common 1-aminocyclopropanecarboxylic acid (ACPC) core, the ethyl ester hydrochloride form exhibits quantifiable differences in potency, synthetic efficiency, and physical handling compared to the free acid, methyl ester, and other close analogs. Substituting with the parent acid (ACPC) reduces NMDA receptor-related potency by a factor of 2.3 [1], while switching to the methyl ester alters synthetic yields, purity thresholds, and melting point characteristics that impact both process chemistry and analytical workflows . These variations are not trivial; they directly affect experimental reproducibility, downstream derivatization efficiency, and the selection of appropriate storage and handling protocols. The following quantitative evidence substantiates the need for compound-specific procurement decisions.

Quantitative Differentiation Evidence: Ethyl 1-aminocyclopropanecarboxylate hydrochloride vs. Key Comparators


NMDA Receptor Modulation: 2.3-Fold Greater In Vivo Potency vs. Parent ACPC

Ethyl 1-aminocyclopropanecarboxylate (the free base form of the hydrochloride) demonstrates 2.3-fold greater potency than 1-aminocyclopropanecarboxylic acid (ACPC) in blocking N-methyl-D-aspartate (NMDA)-induced convulsions and lethality in mice [1]. This quantifiable enhancement in in vivo efficacy establishes a clear rationale for selecting the ethyl ester hydrochloride over the parent acid when investigating NMDA receptor-mediated pathways.

Neuroscience NMDA receptor Anticonvulsant Glycine site

Synthetic Yield: 80.6% vs. 100% for Methyl Ester Analog

In a representative laboratory-scale synthesis, ethyl 1-aminocyclopropanecarboxylate hydrochloride is obtained in 80.6% yield from 1-aminocyclopropanecarboxylic acid and ethanol with thionyl chloride . Under analogous conditions, the methyl ester hydrochloride analog is synthesized in 100% yield . This 19.4 percentage point difference in isolated yield can influence cost-per-gram calculations and scalability assessments.

Organic Synthesis Process Chemistry Yield Optimization

Purity Specification: ≥99% vs. ≤98% for Methyl Ester Hydrochloride

Commercial suppliers of ethyl 1-aminocyclopropanecarboxylate hydrochloride routinely offer material with purity ≥99% (Assay) , whereas the methyl ester hydrochloride analog is typically specified at ≤98% purity . This higher purity threshold can reduce the need for additional purification steps and ensures more reproducible results in sensitive analytical and biological assays.

Analytical Chemistry Quality Control Assay

Melting Point and Physical Form: Lower MP Range vs. Methyl Ester Hydrochloride

Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a crystalline powder with a melting point of 114-120°C . In contrast, methyl 1-aminocyclopropanecarboxylate hydrochloride exhibits a significantly higher melting point range of 188-192°C . This lower melting point may indicate greater ease of handling and processing in certain synthetic or formulation contexts, such as melt-based applications or temperature-sensitive derivatizations.

Physical Characterization Handling Formulation

Water Solubility and Peptide Synthesis Compatibility

As a hydrochloride salt, ethyl 1-aminocyclopropanecarboxylate hydrochloride is soluble in water , enhancing its utility in aqueous reaction media. Moreover, this compound is specifically indicated as suitable for solution phase peptide synthesis , a feature not universally highlighted for the free acid or methyl ester analogs. While no direct quantitative solubility comparison is available, these documented properties support its selection for peptide coupling and aqueous-based protocols.

Peptide Synthesis Solution Phase Solubility

Application Scenarios Where Ethyl 1-aminocyclopropanecarboxylate hydrochloride Provides Demonstrated Value


NMDA Receptor Pharmacology and Neuroprotection Studies

Ethyl 1-aminocyclopropanecarboxylate hydrochloride is the preferred compound for in vivo studies investigating NMDA receptor modulation due to its 2.3-fold greater potency compared to the parent acid ACPC [1]. This increased potency allows for lower effective doses, potentially reducing off-target effects and improving experimental resolution in anticonvulsant and neuroprotection models.

Solution-Phase Peptide Synthesis and Amino Acid Derivatization

The hydrochloride salt's water solubility and explicit designation for solution-phase peptide synthesis make it a valuable building block for introducing a conformationally constrained cyclopropane amino acid residue into peptide chains . This enables the study of peptide backbone rigidity and its impact on biological activity.

Agrochemical Research: Ethylene Biosynthesis Modulation

In plant physiology and agrochemical research, ethyl 1-aminocyclopropanecarboxylate hydrochloride serves as a tool compound to investigate ethylene biosynthesis and signaling pathways . Its well-defined structure and high commercial purity (≥99%) support reproducible experiments in crop science and post-harvest physiology studies.

Organic Synthesis of Bioactive Molecules and Drug Candidates

The strained cyclopropane ring and differentiated functional groups (amino and ethyl ester) enable diverse chemical transformations, including peptide coupling, amide formation, and cyclopropane ring-opening reactions [2]. This versatility positions the compound as a strategic intermediate in the synthesis of enzyme inhibitors, receptor ligands, and other drug-like molecules.

Technical Documentation Hub

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